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Compound of Interest

Compound Name: 2-Fluoro-4-(methyithio)aniline

Cat. No.: B1322091

An In-Depth Technical Guide to 2-Fluoro-4-
(methylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of 2-Fluoro-4-(methylthio)aniline, a key intermediate in the synthesis of
targeted therapeutics.

Chemical Identity and Physical Properties

2-Fluoro-4-(methylthio)aniline is a substituted aniline derivative with the chemical formula
C7HsFNS. Its chemical structure incorporates a fluorine atom at the 2-position and a methylthio
group at the 4-position of the aniline ring.

Table 1: Physical and Chemical Properties of 2-Fluoro-4-(methylthio)aniline
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Property Value Source
CAS Number 76180-33-1 (11121131141
Molecular Formula C7HsFNS [1]
Molecular Weight 157.21 g/mol [1]
Appearance Liquid [2]
Boiling Point No data available

Melting Point No data available

Density No data available

Solubility No data available

XLogP3 2.2 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

C:;untg p 2 s
Rotatable Bond Count 1 [1]

Spectroscopic Data
'H NMR Spectroscopy

The *H NMR spectrum of 2-Fluoro-4-(methylthio)aniline provides characteristic signals for
the aromatic protons, the amine protons, and the methylthio group protons.

1H NMR (300 MHz, CDCls): & 7.03 (dd, J = 8.8, 2.9 Hz, 1H), 6.86 — 6.73 (m, 1H), 6.65 (dd, J =
8.7, 5.0 Hz, 1H), 3.85 (br. s., 2H), 2.43 (s, 3H).

Synthesis and Purification

While a specific detailed protocol for the synthesis of 2-Fluoro-4-(methylthio)aniline is not
readily available in the searched literature, a general method for the preparation of 2-
thiomethyl-4-substituted anilines can be adapted. This typically involves the reaction of a
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corresponding benzothiazole derivative with potassium hydroxide followed by methylation with
methyl iodide.

A plausible synthetic route could also involve the protection of the amino group of 2-fluoro-4-
bromoaniline, followed by a nucleophilic aromatic substitution with a methylthiolate source, and
subsequent deprotection.

General Experimental Protocol for a Related Synthesis

The following is a general procedure for the synthesis of 2-thiomethyl-4-substituted anilines
which may be adapted for the target compound.

Materials:

» Substituted benzothiazole

e Potassium hydroxide (KOH)

e Methyl iodide (Mel)

o Water

o Diethyl ether

e Magnesium sulfate (MgSOa)

« Silica gel for column chromatography

e Solvents for chromatography (e.g., ethyl acetate, petroleum ether)
Procedure:

e A solution of potassium hydroxide in water is prepared.

e The corresponding benzothiazole derivative is added to the KOH solution and the mixture is
refluxed for an extended period (e.g., 17 hours).

 After cooling to room temperature, methyl iodide is added dropwise, and the reaction is
stirred for an additional hour.
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e The reaction mixture is then extracted with diethyl ether.

e The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and
concentrated under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel using an
appropriate eluent system, such as a mixture of ethyl acetate and petroleum ether.[5]

Purification

Purification of the crude product can be achieved by flash column chromatography on silica
gel.[6] The choice of eluent will depend on the polarity of the impurities. A gradient of ethyl
acetate in a nonpolar solvent like hexanes or petroleum ether is commonly used.[6]

Caption: General workflow for synthesis and purification.

Reactivity and Applications in Drug Development

2-Fluoro-4-(methylthio)aniline is a valuable building block in medicinal chemistry, particularly
in the synthesis of kinase inhibitors. The presence of the fluorine atom can enhance metabolic
stability and binding affinity of the final drug molecule, while the aniline and methylthio groups
provide sites for further chemical modification.

A notable application of a structurally related compound, 2-fluoro-4-iodoaniline, is in the
synthesis of the MEK inhibitor trametinib.[6][7] This highlights the importance of the 2-
fluoroaniline scaffold in developing targeted cancer therapies.

Role in MEK Inhibitor Synthesis

Mitogen-activated protein kinase (MAPK) signaling pathways, particularly the RAS-RAF-MEK-
ERK cascade, are frequently dysregulated in various cancers.[5] MEK1 and MEK2 are key
kinases in this pathway, and their inhibition is a validated therapeutic strategy.[1][8]

Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2.[8] The synthesis of
trametinib involves the coupling of key intermediates, one of which is derived from a 2-fluoro-4-
haloaniline derivative.[6][7] 2-Fluoro-4-(methylthio)aniline serves as a close analog and
potential precursor for similar MEK inhibitors, where the methylthio group can be further
functionalized or act as a bioisostere for other groups.
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Caption: The MEK/ERK signaling pathway and the inhibitory action of trametinib.

Safety and Handling

2-Fluoro-4-(methylthio)aniline is associated with the following hazard statements:

H302: Harmful if swallowed.[2]

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn when handling this compound. Work should be conducted in a well-
ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS)
provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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